5-Methoxy Dapagliflozin Tetraacetate

Description

Overview of Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitors: Mechanisms and Evolution

Sodium-glucose cotransporter 2 (SGLT2) is a protein located predominantly in the S1 segment of the proximal renal tubules of the kidneys. nih.gov It is responsible for reabsorbing approximately 90% of the glucose filtered from the blood back into circulation. nih.govwikipedia.org SGLT2 inhibitors are a class of oral antidiabetic drugs that selectively block this transporter. nih.gov By inhibiting SGLT2, these drugs prevent glucose reabsorption, leading to the excretion of excess glucose in the urine (glucosuria). wikipedia.orgdiabetesjournals.org This mechanism lowers blood glucose levels in an insulin-independent manner, which provides glycemic control and carries a low risk of hypoglycemia. nih.gov Beyond glucose lowering, SGLT2 inhibitors have demonstrated additional cardiometabolic benefits, including modest reductions in body weight and blood pressure. diabetesjournals.orgbmj.com

The evolution of SGLT2 inhibitors began with the discovery of phlorizin (B1677692), a natural O-glucoside found in the bark of apple trees in 1835. frontiersin.orgdiabetesincontrol.com While phlorizin demonstrated the ability to induce glucosuria, its therapeutic potential was limited by poor oral bioavailability, gastrointestinal side effects, and a lack of selectivity, as it also inhibited SGLT1. diabetesincontrol.comresearchgate.net This led medicinal chemists to pursue synthetic analogs that could overcome these limitations. The key innovation was the replacement of the unstable O-glycosidic bond in phlorizin with a stable C-glycosidic bond, giving rise to the C-aryl glucoside class of SGLT2 inhibitors, which includes clinically successful drugs such as Dapagliflozin (B1669812), Canagliflozin, and Empagliflozin. researchgate.net

The Significance of C-Glycosidic Bonds in Enhancing Metabolic Stability of Glucoside Analogs

The fundamental difference between naturally occurring glucosides like phlorizin and modern SGLT2 inhibitors lies in the nature of the linkage between the glucose unit and the non-sugar (aglycone) portion. O-glycosides feature a C-O-C glycosidic bond, which is susceptible to rapid cleavage by digestive enzymes (glycosidases) and chemical hydrolysis in the acidic environment of the stomach. nih.gov This enzymatic and chemical instability leads to poor metabolic stability and low oral bioavailability.

In contrast, C-aryl glucosides possess a direct carbon-carbon (C-C) bond connecting the anomeric carbon of the glucose ring to the aryl aglycone. fiveable.me This C-C bond is significantly more robust and resistant to enzymatic and chemical hydrolysis under physiological conditions. nih.govnih.govfiveable.me This enhanced stability prevents premature degradation in the gastrointestinal tract, allowing the drug to be absorbed intact and exert its therapeutic effect systemically. fiveable.me The development of C-aryl glucosides was a critical breakthrough, transforming the concept of SGLT2 inhibition from a scientific curiosity into a viable therapeutic strategy. nih.gov

Positioning 5-Methoxy Dapagliflozin Tetraacetate within the Landscape of SGLT2 Inhibitor Synthetic Intermediates and Impurities

In the synthesis of Dapagliflozin, a key late-stage intermediate is Dapagliflozin Tetraacetate (CAS 461432-25-7). ias.ac.inpharmaffiliates.com This compound is the fully acetylated version of the final drug, where the four hydroxyl groups of the glucose moiety are protected as acetate (B1210297) esters. The final step in the synthesis typically involves the deacetylation of this intermediate to yield the active pharmaceutical ingredient (API), Dapagliflozin. chemicalbook.com

Process-related impurities are chemical substances that may form during the manufacturing process or upon storage of the API or its intermediates. In the context of Dapagliflozin synthesis, various impurities can arise. One such class is methoxy (B1213986) impurities. For example, Dapagliflozin Methoxy Impurity (CAS 714269-57-5) is a known process-related impurity where a methoxy (-OCH3) group is attached to the anomeric carbon of the glucose ring. pharmaffiliates.comveeprho.com Such impurities can be introduced if methanol (B129727) is used as a solvent or reagent, particularly in steps involving acid catalysis. pensoft.net

This compound is the fully acetylated form of this methoxy impurity. It can be understood in two primary contexts:

A Synthetic Intermediate: In some synthetic routes, a methyl glycoside may be intentionally formed and carried through several steps before being converted to the final product. In such a case, this compound would be a planned intermediate.

A Process-Related Impurity: More commonly, it is considered a process-related impurity. It can form as a byproduct if methanol is present during the synthesis or handling of Dapagliflozin Tetraacetate. The presence of residual methanol, especially under acidic or basic conditions used in subsequent steps, can lead to the formation of the methoxy derivative.

The control of such impurities is critical in pharmaceutical manufacturing to ensure the purity and safety of the final drug product. The table below summarizes the key compounds discussed.

Table 1: Key Compounds in Dapagliflozin Synthesis and Impurity Profiling

| Compound Name | CAS Number | Molecular Formula | Role/Classification |

|---|---|---|---|

| Dapagliflozin | 461432-26-8 | C21H25ClO6 | Active Pharmaceutical Ingredient (API) |

| Dapagliflozin Tetraacetate | 461432-25-7 | C29H33ClO10 | Key Synthetic Intermediate |

| Dapagliflozin Methoxy Impurity | 714269-57-5 | C22H27ClO7 | Process-Related Impurity |

| This compound | 2266576-17-2 | C29H31ClO11 | Impurity / Synthetic Intermediate |

Table 2: Potential Sources of Methoxy Impurity Formation in Synthesis

| Synthetic Step | Description | Potential for Impurity Formation |

|---|---|---|

| Glycosylation | Formation of the C-aryl glucoside bond. Some routes use methanol with an acid catalyst (e.g., methanesulfonic acid) to form a methyl glycoside intermediate. pensoft.net | High, if methanol is the chosen solvent/reagent. |

| Deprotection/Deacetylation | Removal of the acetate protecting groups from Dapagliflozin Tetraacetate to yield Dapagliflozin. This is often done using a base like sodium carbonate or lithium hydroxide (B78521) in a solvent like methanol. chemicalbook.com | Moderate, if methanol is used as a solvent, residual reactants or side reactions could lead to methoxy adducts. |

| Crystallization/Purification | Purification of intermediates or the final API. Methanol is a common solvent for crystallization. | Low, but possible if reactive species are carried over into the crystallization step. |

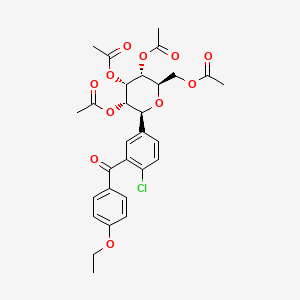

Structure

3D Structure

Properties

Molecular Formula |

C29H31ClO11 |

|---|---|

Molecular Weight |

591.0 g/mol |

IUPAC Name |

[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-[4-chloro-3-(4-ethoxybenzoyl)phenyl]oxan-2-yl]methyl acetate |

InChI |

InChI=1S/C29H31ClO11/c1-6-36-21-10-7-19(8-11-21)25(35)22-13-20(9-12-23(22)30)26-28(39-17(4)33)29(40-18(5)34)27(38-16(3)32)24(41-26)14-37-15(2)31/h7-13,24,26-29H,6,14H2,1-5H3/t24-,26+,27-,28+,29-/m1/s1 |

InChI Key |

FCEVXXDFLKPTIF-YJWDFKAOSA-N |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[C@H]3[C@@H]([C@@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)Cl |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)Cl |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Pathways of 5 Methoxy Dapagliflozin Tetraacetate

Strategies for Acetylated C-Aryl Glucoside Synthesis

The introduction of acetyl groups is a critical step in the synthesis of many C-aryl glucosides, including intermediates for Dapagliflozin (B1669812). Acetylation serves to protect the hydroxyl groups of the glucose moiety, which can prevent unwanted side reactions, improve solubility in organic solvents, and often facilitates purification by inducing crystallization. researchgate.net The final tetraacetate product itself is a fully protected form of the glucoside.

Peracetylation Reactions in C-Glycoside Construction

Peracetylation, the exhaustive acetylation of all free hydroxyl groups, is a common strategy employed in carbohydrate chemistry. In the context of C-glycoside synthesis, this step is typically performed after the formation of the core C-C glycosidic bond. The reaction generally involves treating the C-aryl glucoside with an acetylating agent in the presence of a base.

A standard and effective method for peracetylation uses acetic anhydride (B1165640) as the acetyl source and pyridine (B92270) as both the solvent and catalyst. A catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is often added to accelerate the reaction. This approach is highly efficient for converting polyols, like the glucose moiety of Dapagliflozin, into their corresponding peracetylated esters. google.com The resulting product, Dapagliflozin Tetraacetate, is often a stable, crystalline solid, which simplifies its isolation and purification compared to the amorphous nature of many unprotected glycosides. The deacetylation to yield the final active pharmaceutical ingredient can be achieved under basic conditions, for example, using sodium carbonate or lithium hydroxide (B78521) in a methanol (B129727)/water system. chemicalbook.com

Table 1: Example Conditions for Deacetylation of Dapagliflozin Tetraacetate

| Base | Solvent System | Temperature | Time | Yield | Purity (HPLC) |

| Sodium Carbonate | Methanol / Water | 45-50°C | 6 hrs | 96.18% | 99.08% |

| Lithium Hydroxide | Ethanol / Water | 20-30°C | 24 hrs | 97.8% | 99.6% |

This interactive table summarizes conditions for the final deprotection step to yield Dapagliflozin from its tetraacetate precursor, illustrating common reagents and outcomes. chemicalbook.comacs.org

Regioselective and Stereoselective Acetylation Approaches

While the target molecule is a tetraacetate (implying peracetylation), the principles of regioselective acetylation are fundamental to advanced carbohydrate synthesis. These techniques allow for the protection of specific hydroxyl groups while leaving others available for further reaction. The reactivity of the hydroxyl groups on a pyranose ring differs, with the primary C-6 hydroxyl generally being the most reactive towards sterically demanding reagents. acs.org

Chemical methods for regioselective acetylation often exploit these inherent reactivity differences or use catalyst control. For instance, treatment with acetic acid at elevated temperatures, without other catalysts, has been shown to selectively acetylate the primary hydroxy groups in thioglycosides. rsc.org Enzymatic approaches, particularly using lipases like Candida antarctica Lipase B (CAL-B), offer high regioselectivity under mild conditions. acs.org Depending on the solvent and acyl donor (e.g., vinyl acetate), lipases can selectively acetylate specific positions on the sugar ring. acs.org Although not directly applied to produce the final tetra-acetate, these methods are invaluable for creating complex glycoside building blocks.

Precursor Compounds and Reaction Conditions Leading to 5-Methoxy Dapagliflozin Tetraacetate

Generation of Glucosidic Methoxy (B1213986) Precursors

A predominant strategy for the synthesis of Dapagliflozin and related C-aryl glucosides involves the coupling of an organometallic aryl species with a protected gluconolactone (B72293) derivative. pensoft.net This process typically proceeds through a key intermediate known as a glucosidic methoxy precursor.

The key steps are as follows:

Synthesis of the Aglycone: The aryl halide precursor, 5-bromo-2-chloro-4'-ethoxydiphenylmethane, is prepared separately. This is often achieved via a Friedel-Crafts acylation of phenetole (B1680304) with 5-bromo-2-chlorobenzoic acid, followed by reduction of the resulting ketone. tandfonline.comgoogle.com

Formation of the Aryllithium Reagent: The aryl bromide is treated with a strong base, typically n-butyllithium (n-BuLi), at very low temperatures (e.g., -78 °C) to generate a highly reactive aryllithium species through lithium-halogen exchange. pensoft.net

Coupling with Gluconolactone: The aryllithium reagent is then added to a solution of a protected D-glucono-1,5-lactone. The hydroxyl groups of the lactone must be protected, commonly as trimethylsilyl (B98337) (TMS) ethers, to prevent side reactions. pensoft.net This addition reaction forms a lactol (a cyclic hemiketal).

Formation of the Methoxy Precursor: The crude lactol intermediate is often unstable. To stabilize it and facilitate the subsequent reduction, it is treated with methanol in the presence of a strong acid, such as methanesulfonic acid. oriprobe.com This reaction converts the anomeric hydroxyl group into a methoxy group, forming a stable methyl glycoside. This compound is the key "glucosidic methoxy precursor."

Reductive Demethoxylation: The anomeric methoxy group is then removed and replaced with a hydrogen atom through a stereoselective reduction. A common reagent system for this step is triethylsilane (Et₃SiH) with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂). pensoft.netsci-hub.se This critical step establishes the C-C bond of the final C-glucoside with the desired β-stereochemistry.

Acetylation: The resulting C-aryl glucoside can then be peracetylated as described in section 2.1.1 to yield the final product, this compound (in this context, the "5-Methoxy" refers to the methoxy group on the aryl portion, while the anomeric methoxy group has been removed). If the target compound's name implies the methoxy group remains at the anomeric position, the synthesis would stop after step 4, followed by acetylation.

Role of Protective Groups and Their Impact on Synthetic Efficiency

Protective groups are indispensable in the synthesis of complex molecules like Dapagliflozin. Their primary role is to mask reactive functional groups, preventing them from interfering with reactions occurring elsewhere in the molecule.

Silyl Protecting Groups: In the key coupling step, the hydroxyl groups of D-glucono-1,5-lactone are typically protected as trimethylsilyl (TMS) ethers. This is crucial because the aryllithium reagent is a powerful base and nucleophile that would otherwise react with the acidic hydroxyl protons. The TMS groups are stable under the basic conditions of the coupling reaction but are easily removed under mild acidic conditions, often in the same step that generates the glucosidic methoxy precursor. pensoft.netacs.org

Acetyl Protecting Groups: Acetyl groups, which constitute the "tetraacetate" part of the final product, also function as protecting groups. Acetylation is often performed after the main C-C bond-forming reactions. The resulting acetylated compound (Dapagliflozin Tetraacetate) is significantly less polar than the unprotected polyol, enhancing its solubility in common organic solvents and making chromatographic purification more straightforward. Furthermore, acetylated intermediates are often crystalline, allowing for highly effective purification via recrystallization, which is a significant advantage in large-scale production. researchgate.net

Optimization of Synthetic Yields and Purity Profiles for Acetylated Intermediates

Significant research has focused on optimizing the synthesis of Dapagliflozin to make it more efficient, cost-effective, and environmentally friendly for industrial-scale production. These optimizations often target the purity and yield of key intermediates, including acetylated forms.

Key optimization strategies include:

Improved Purification Techniques: The purification of intermediates is crucial for achieving high final product purity. While Dapagliflozin itself is often an amorphous solid, its tetra-O-acetylated derivative is a crystalline solid. researchgate.net This property is exploited in some synthetic routes where the crude product is acetylated specifically to facilitate purification by recrystallization, a highly efficient method for removing impurities. This ensures a high-purity stream for the final deprotection step.

Flow Chemistry: Continuous flow synthesis has been applied to the Dapagliflozin synthesis to overcome challenges associated with traditional batch processing. acs.org Specifically, the generation of the aryllithium reagent and its reaction with the gluconolactone is highly exothermic and requires cryogenic temperatures (-78 °C) in batch mode. Flow reactors offer superior heat transfer and mixing, allowing the reaction to be performed safely at a much milder temperature (-20 °C). acs.org This not only improves safety and energy efficiency but also shortens reaction times dramatically (from hours to minutes) and can lead to higher yields and better purity profiles by minimizing the formation of degradation byproducts. acs.org

Table 2: Comparison of Batch vs. Flow Chemistry for Key Coupling Step

| Parameter | Traditional Batch Process | Continuous Flow Process |

| Temperature | -78 °C | -20 °C |

| Reaction Time | ~26 hours (total process) | ~43 minutes (total process) |

| Safety | Requires handling of unstable reagents at large scale; highly exothermic | Enhanced safety due to small reactor volume and superior heat control |

| Yield | Variable, process-dependent | Generally higher and more consistent |

| Purity | Byproducts from temperature fluctuations and long reaction times | Minimized impurity formation |

This interactive table highlights the advantages of using continuous flow chemistry to optimize the synthesis of Dapagliflozin, focusing on the critical C-C bond formation step. acs.org

Green Chemistry Principles in the Synthesis of Glucoside Tetraacetates

The pharmaceutical industry is increasingly adopting green chemistry principles to develop more sustainable and environmentally friendly manufacturing processes. e3s-conferences.orgimpactfactor.org The synthesis of complex molecules like glucoside tetraacetates, which are key intermediates for SGLT2 inhibitors, presents numerous opportunities for the application of these principles. acs.orgsci-hub.se

Key green chemistry strategies focus on improving efficiency, reducing waste, and using less hazardous materials.

Use of Greener Reagents and Catalysts: The choice of reagents and catalysts plays a crucial role in the environmental impact of a synthesis. Green approaches aim to replace hazardous and stoichiometric reagents with more benign and catalytic alternatives. For instance, some syntheses have replaced strong acids like methanesulfonic acid with milder and more selective Lewis acids like BF3·Et2O, which can also be used in catalytic amounts. sci-hub.se This substitution helps to avoid the potential formation of genotoxic impurities and simplifies reaction work-up. sci-hub.se

Chemo-enzymatic Methods: Enzymatic catalysis offers a powerful tool for green chemistry, providing high selectivity under mild reaction conditions (e.g., neutral pH and room temperature). rsc.org In the context of glucoside synthesis, enzymes like glycosidases and lipases can be used for specific transformations. For example, engineered enzymes can perform regioselective oxidation of a glucose derivative, which can then be chemically reduced to form rare sugars. rsc.org Lipases have been used for the regioselective esterification of glycosides in organic solvents, a process that can be applied to the synthesis of specific acetate (B1210297) protecting group patterns. nih.gov These chemo-enzymatic strategies can avoid the need for complex protection-deprotection schemes, thereby shortening the synthesis and reducing waste. rsc.org

The application of these principles is summarized in the table below.

| Green Chemistry Principle | Application in Glucoside Tetraacetate Synthesis | Benefit |

| Atom Economy / Waste Prevention | One-pot synthesis combining multiple steps (e.g., acylation/ketalization or reduction steps). sci-hub.se | Reduces solvent use, energy consumption, and material loss from intermediate isolation. |

| Safer Solvents and Auxiliaries | Investigating solvent mixtures to improve yield and reduce the volume of hazardous solvents. oriprobe.com | Minimizes environmental impact and improves worker safety. |

| Design for Energy Efficiency | Performing reactions at ambient temperature where possible; combining steps to reduce heating/cooling cycles. | Lowers energy consumption and production costs. |

| Use of Catalysis | Replacing stoichiometric strong acids with catalytic amounts of Lewis acids (e.g., BF3·Et2O). sci-hub.se | Reduces waste, improves reaction selectivity, and simplifies purification. |

| Use of Renewable Feedstocks | Using D-glucono-1,5-lactone, which is derived from glucose, as a starting material. oriprobe.com | Utilizes a readily available and renewable resource. |

| Reduce Derivatives | Employing chemo-enzymatic methods to achieve regioselective reactions, avoiding complex protection/deprotection steps. rsc.orgnih.gov | Shortens synthesis, increases overall yield, and reduces reagent use. |

Role of 5 Methoxy Dapagliflozin Tetraacetate As a Synthetic Intermediate and Process Impurity

Intermediate in the Synthesis of Dapagliflozin (B1669812) and Related SGLT2 Inhibitors

In several prominent synthesis routes for Dapagliflozin, 5-Methoxy Dapagliflozin Tetraacetate emerges as a pivotal, albeit transient, molecular entity. Its formation is a deliberate step designed to facilitate the construction of the C-aryl glucoside core of Dapagliflozin.

The Glucosidic Methoxy (B1213986) Group as a Transformable Handle in Dapagliflozin Synthesis

A common strategy for synthesizing Dapagliflozin involves the coupling of a protected gluconolactone (B72293) derivative with an aryl lithium or Grignard reagent. Following this coupling, the resulting lactol is treated with methanol (B129727) in the presence of an acid, such as methanesulfonic acid, to form a methyl C-aryl glycoside. pensoft.netpensoft.net This methoxy-containing intermediate is then acetylated, typically using acetic anhydride (B1165640) (Ac₂O), to protect the hydroxyl groups on the glucose ring, yielding this compound. pensoft.net

The introduction of the methoxy group serves multiple purposes. It stabilizes the glycosidic linkage and transforms the intermediate into a more manageable and stable compound. This allows for subsequent reactions and purifications to be carried out with greater efficiency and control before the methoxy group is ultimately removed to yield the final C-glycoside structure.

Pathways for Reductive Removal of the Methoxy Group from Acetylated Intermediates

The conversion of this compound to the direct precursor of Dapagliflozin involves the reductive removal of the anomeric methoxy group. This key transformation is typically achieved using a reducing agent system, most commonly a combination of triethylsilane (Et₃SiH) and a Lewis acid like boron trifluoride diethyl etherate (BF₃·OEt₂). pensoft.netgoogle.comsci-hub.se

This demethoxylation reaction is a critical step that establishes the final C-C bond between the phenyl and glucose moieties, characteristic of the C-glycoside structure of Dapagliflozin. google.com The successful and complete execution of this step is paramount for achieving a high yield of the desired product.

| Starting Intermediate | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | Triethylsilane (Et₃SiH) and Boron Trifluoride Diethyl Etherate (BF₃·OEt₂) | Dapagliflozin Tetraacetate | Reductive Demethoxylation |

Characterization as a Process-Related Impurity in Pharmaceutical Manufacturing

While it is an essential intermediate, any unreacted this compound remaining in the reaction mixture becomes a process-related impurity. alentris.org The control of such impurities is a fundamental aspect of pharmaceutical manufacturing to ensure the final drug product's safety, efficacy, and quality. The compound is recognized as a potential impurity, and reference standards are available for its detection and quantification. chemicea.comsynzeal.com

Origin and Formation Mechanisms of this compound during Synthesis

The primary origin of this compound as an impurity is the incomplete reductive demethoxylation step. If the reaction conditions (e.g., temperature, reaction time, or stoichiometry of reagents) are not perfectly optimized, a portion of the methoxy intermediate may fail to convert to Dapagliflozin Tetraacetate. alentris.org This unreacted starting material will then be carried forward into subsequent steps.

Because this compound is structurally very similar to the desired product (Dapagliflozin Tetraacetate), its removal can be challenging. It may persist through the final deprotection step (hydrolysis of the acetate (B1210297) groups), leading to the presence of a related methoxy-dapagliflozin impurity in the final API.

Impact of Impurity Presence on Downstream Processing and Product Quality

The presence of process-related impurities like this compound can have significant consequences for the final product quality. Regulatory agencies such as the FDA and EMA enforce strict limits on impurity levels in pharmaceutical products. alentris.org

The presence of this impurity directly impacts the purity profile of the Dapagliflozin API. Exceeding specified limits can lead to batch rejection and regulatory scrutiny. Furthermore, impurities can sometimes affect the physical properties of the API, such as its crystallization behavior, which in turn can complicate downstream processing steps like filtration, drying, and formulation.

| Role | Context | Significance |

|---|---|---|

| Synthetic Intermediate | Deliberately formed during the synthesis pathway. | Stabilizes the C-aryl glycoside structure, facilitating handling and purification before the final C-C bond formation. pensoft.net |

| Process-Related Impurity | Results from the incomplete conversion of the intermediate. | A critical quality attribute that must be monitored and controlled to meet regulatory standards for the final API. alentris.orgchemicea.com |

Isolation and Purification Methodologies for Synthetic Intermediates and Impurities

To ensure the final Dapagliflozin API meets high purity standards, robust purification strategies are implemented throughout the manufacturing process. These methods are designed to remove process-related impurities, including unreacted this compound.

Advanced purification techniques such as chromatography and recrystallization are employed to separate the desired product from structurally similar impurities. alentris.org High-Performance Liquid Chromatography (HPLC) is a common analytical technique used to detect and quantify the levels of impurities with high sensitivity and accuracy. alentris.orgresearchgate.net

Purification can be strategically performed on the intermediates. For instance, since Dapagliflozin Tetraacetate is a crystalline solid, it can be isolated and purified through recrystallization, which can effectively remove closely related impurities like the unreacted this compound. Optimizing the synthesis to drive reactions to completion is another key strategy to minimize the formation of such impurities from the outset. alentris.orgoriprobe.com

Advanced Analytical Methodologies for the Characterization and Quantification of 5 Methoxy Dapagliflozin Tetraacetate

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for piecing together the molecular puzzle of a compound, providing detailed information about its atomic composition and connectivity. For 5-Methoxy Dapagliflozin (B1669812) Tetraacetate, a multi-faceted spectroscopic approach is essential for unambiguous identification.

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are critical in mapping the chemical environment of each atom within 5-Methoxy Dapagliflozin Tetraacetate.

While specific spectral data for this compound is not extensively published in publicly accessible literature, the analysis would be based on established principles. A ¹H NMR spectrum would reveal the number of different types of protons, their electronic environments (chemical shift), and their proximity to other protons (spin-spin coupling). The ¹³C NMR spectrum, in turn, provides information on the number and types of carbon atoms present, including those in carbonyl groups of the acetate (B1210297) functions and the aromatic rings. This data is crucial for confirming the presence and connectivity of the methoxy (B1213986) and tetraacetate groups in relation to the core Dapagliflozin structure. Commercial suppliers of this compound as a reference standard often provide detailed characterization data, including NMR spectra, as part of the certificate of analysis.

Mass Spectrometry (MS) in Identifying Fragmentation Patterns and Molecular Weight

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns. When coupled with a separation technique like High-Performance Liquid Chromatography (LC-MS), it becomes a highly sensitive and specific tool for identifying and quantifying impurities in pharmaceutical substances.

For this compound, high-resolution mass spectrometry would be employed to confirm its elemental composition by providing a highly accurate mass measurement. The analysis of its fragmentation pattern upon ionization would offer valuable clues about its structure, such as the loss of acetate groups or cleavage at the glycosidic bond, helping to piece together the molecular structure. Studies on related Dapagliflozin impurities have successfully utilized LC-MS to estimate the molecular weight of unknown substances.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various wavelengths, an IR spectrum provides a "molecular fingerprint" of the compound.

In the analysis of this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups. These would include stretching vibrations for the carbonyl groups (C=O) of the four acetate esters, C-O stretching for the ether and ester linkages, and vibrations associated with the aromatic rings. This information complements the data obtained from NMR and MS to build a complete picture of the molecule's structure. Research on Dapagliflozin and its related compounds has utilized Fourier-transform infrared spectroscopy (FTIR) for the characterization of their functional groups.

Chromatographic Separation and Purity Determination Methods

Chromatographic techniques are fundamental for separating a compound from a mixture and determining its purity. For pharmaceutical-related substances, robust and validated chromatographic methods are essential for quality control.

Development of Robust High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation, identification, and quantification of pharmaceutical compounds and their impurities. A robust HPLC method for this compound would be developed to ensure accuracy, precision, and reliability.

The development of such a method would involve the careful selection of a stationary phase (the column) and a mobile phase (the solvent system). Reversed-phase HPLC, using a C18 column, is a common choice for separating moderately polar compounds like Dapagliflozin and its derivatives. The mobile phase typically consists of a mixture of an aqueous buffer (such as phosphate (B84403) or formate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation can be performed using either an isocratic (constant mobile phase composition) or a gradient (changing mobile phase composition) elution to achieve optimal resolution of all components. Detection is commonly performed using a UV detector at a wavelength where the compound and its potential impurities absorb light, often in the range of 220-250 nm.

| HPLC Method Parameters for Dapagliflozin and Related Substances | |

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., phosphate, formate (B1220265), or trifluoroacetic acid) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 1.0 - 1.2 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection Wavelength | 205 - 245 nm |

| Injection Volume | 10 - 25 µL |

Chromatographic Resolution of this compound from Related Substances and Degradation Products

A key objective of a stability-indicating HPLC method is to separate the main compound from all potential process-related impurities and degradation products. This ensures that the purity of the substance can be accurately assessed and that any changes in its stability over time can be monitored.

The developed HPLC method must demonstrate sufficient resolution between the peak for this compound and the peaks corresponding to Dapagliflozin, other synthesis intermediates, and any products that may form under stress conditions (e.g., acid, base, oxidation, heat, light). The specificity of the method is confirmed through forced degradation studies, where the compound is subjected to harsh conditions to intentionally generate degradation products. The method is considered stability-indicating if all the degradation product peaks are well-resolved from the main peak. For Dapagliflozin and its impurities, various HPLC methods have been developed that successfully separate the active pharmaceutical ingredient from numerous related substances.

Utilization of this compound as a Reference Standard in Quality Control

This compound is a known impurity of Dapagliflozin and serves as a critical reference material in various analytical procedures, particularly in High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods. synzeal.com These methods are the cornerstone of quality control in the pharmaceutical industry, allowing for the separation, identification, and quantification of the active pharmaceutical ingredient (API) and any associated impurities in both the drug substance and the final drug product.

The availability of a highly purified and well-characterized this compound reference standard enables pharmaceutical manufacturers to:

Develop and Validate Analytical Methods: The reference standard is used to establish the specificity of an analytical method, ensuring that the method can accurately distinguish between the API and its potential impurities. It is crucial for determining key validation parameters such as linearity, accuracy, precision, and the limit of detection (LOD) and limit of quantification (LOQ) for the impurity.

Peak Identification: In a chromatographic analysis, the retention time of a peak in the sample chromatogram is compared to the retention time of the this compound reference standard. This comparison allows for the unambiguous identification of this specific impurity in the Dapagliflozin sample.

Quantification of Impurities: By preparing a standard solution of known concentration, the reference standard is used to create a calibration curve. This curve allows for the accurate calculation of the concentration of this compound in a given sample of Dapagliflozin, ensuring that it does not exceed the specified limits.

Forced Degradation Studies: To understand the stability of Dapagliflozin, it is subjected to stress conditions such as acid, base, oxidation, heat, and light. The this compound reference standard can be used to identify if it is formed as a degradation product under any of these conditions.

While specific validated analytical method data detailing the use of this compound is not always publicly available in extensive detail, the principles of its application are well-established in pharmaceutical analysis. Research on the impurity profiling of Dapagliflozin has identified various related substances, and the use of reference standards for these is a standard industry practice. For instance, studies have developed and validated HPLC methods for the determination of Dapagliflozin and its impurities, establishing the retention times for a number of these compounds under specific chromatographic conditions.

One such study on the qualitative and quantitative determination of Dapagliflozin and its related substances identified an impurity, designated as Impurity K, as dapagliflozin tetraacetate. Although not identical to this compound, this finding underscores the relevance of acetylated impurities in the quality control of Dapagliflozin. The study provided the following chromatographic details for this related impurity:

| Parameter | Value |

| Impurity Name | Dapagliflozin Tetraacetate (Impurity K) |

| Retention Time | 39.658 minutes |

| Molecular Weight ( g/mol ) | 577.02 |

| [M+H]⁺ (m/z) | 579.12 |

It is important to note that the retention time of this compound would differ from that of Dapagliflozin Tetraacetate due to the presence of the methoxy group. The exact retention time would be specific to the validated analytical method being used, including the column, mobile phase composition, flow rate, and temperature.

The commercial availability of this compound as a reference standard, complete with a Certificate of Analysis, provides the necessary assurance of its identity and purity for its intended use in quality control laboratories. synzeal.com

Academic Research Perspectives on Methoxy Substituted Acetylated Glucoside Derivatives

Investigating the Influence of Methoxy (B1213986) Substitution on C-Glycoside Stereochemistry and Reactivity

The stereoselective synthesis of C-glycosides is a significant challenge in carbohydrate chemistry. thieme-connect.de The stereochemical outcome of C-glycosylation reactions is influenced by various factors, including the nature of the sugar precursor, the nucleophile, the reaction conditions, and the substitution pattern on the aglycone.

A methoxy group is an electron-donating substituent. When placed on the aryl aglycone, as in the hypothetical 5-Methoxy Dapagliflozin (B1669812) Tetraacetate, it can influence the electronic properties of the aromatic ring. This alteration can affect the reactivity of the aryl precursor during key synthetic steps, such as Friedel-Crafts acylation or aryllithium formation, which are common strategies in dapagliflozin synthesis. pensoft.netacs.org

Comparative Analysis of Acetylated Dapagliflozin Derivatives: Structural Differences and Synthetic Implications

The synthesis of C-glycosides like dapagliflozin often proceeds through acetylated intermediates, such as Dapagliflozin Tetraacetate, to protect the hydroxyl groups of the glucose moiety. researchgate.netias.ac.in A comparative analysis between Dapagliflozin Tetraacetate and the hypothetical 5-Methoxy Dapagliflozin Tetraacetate reveals key structural and synthetic differences.

The primary structural difference is the presence of a methoxy group on the distal aromatic ring of the aglycone. This substitution increases the molecule's molecular weight and alters its polarity and electronic distribution.

Table 1: Comparative Structural and Synthetic Parameters of Acetylated Dapagliflozin Derivatives

| Feature | Dapagliflozin Tetraacetate | This compound (Hypothetical) |

|---|---|---|

| Chemical Formula | C29H33ClO10 | C29H31ClO11nih.gov |

| Core Aglycone Structure | 4-chloro-3-(4-ethoxybenzyl)phenyl | 4-chloro-3-(4-ethoxybenzoyl)phenyl with an additional methoxy group chemicea.comlgcstandards.com |

| Key Synthetic Precursor | 5-bromo-2-chloro-4'-(ethoxymethyl)diphenylmethane | A methoxy-substituted analogue of the corresponding aryl bromide or benzoic acid. |

| Synthetic Implications | Well-established synthetic routes. researchgate.netpensoft.net Purification relies on the polarity and crystallinity of the intermediate. | The methoxy group may alter the reactivity of the aryl precursor, potentially requiring modified reaction conditions (e.g., temperature, catalyst). nih.gov The change in polarity could impact chromatographic purification and crystallization behavior. |

From a synthetic standpoint, the introduction of the methoxy group would necessitate a different starting material for the aglycone portion. The electron-donating nature of the methoxy group could affect the regioselectivity of electrophilic aromatic substitution reactions used to build the diarylmethane skeleton. Furthermore, the altered polarity of this compound could necessitate adjustments to the purification protocols, such as the solvent systems used for chromatography and crystallization. oriprobe.com

Theoretical Studies on the Stability and Potential Transformation Pathways of Acetylated Glucoside Intermediates

Theoretical and computational chemistry provide powerful tools for understanding the intricacies of reaction mechanisms and predicting the stability of complex molecules.

Computational methods, such as Density Functional Theory (DFT) and quantum mechanics/molecular mechanics (QM/MM) simulations, are increasingly used to elucidate the reaction mechanisms of glycosylation and the behavior of glycoside hydrolases. acs.orgrsc.orgnih.gov These approaches can be applied to study the acetylated intermediates in dapagliflozin synthesis.

For a molecule like this compound, computational modeling could:

Analyze Conformational Preferences: Determine the most stable three-dimensional structures of the molecule and its synthetic precursors. The conformation of the pyranose ring (e.g., chair, boat) is crucial for its reactivity. nih.govresearchgate.net

Model Reaction Pathways: Calculate the energy barriers (activation energies) for key synthetic steps, such as the C-C bond formation, to understand the reaction kinetics and stereochemical outcomes. mdpi.com

Investigate Transition States: Characterize the geometry and electronic structure of transition states to gain insight into how the methoxy substituent influences the reaction mechanism at a molecular level. acs.orgnih.gov This is particularly relevant for understanding the formation of the oxacarbenium ion intermediate during C-glycosylation.

These theoretical insights can guide the optimization of synthetic routes and provide a rationale for experimentally observed reactivity and selectivity. rsc.org

The stability of a pharmaceutical compound and its intermediates is a critical parameter. Predictive modeling can be used to identify potential degradation pathways under various stress conditions (e.g., acidic, basic, oxidative, photolytic). nih.gov

For acetylated glucosides like this compound, potential degradation pathways include:

Hydrolysis of Acetate (B1210297) Groups: The four acetate esters are susceptible to hydrolysis, which would lead to partially or fully deacetylated derivatives. The rate of hydrolysis would be pH-dependent.

Acyl Migration: Under certain conditions, acetyl groups on sugar rings can migrate between adjacent hydroxyl positions, leading to isomeric impurities. researchgate.netresearchgate.net

Glycosidic Bond Cleavage: Although C-glycosidic bonds are significantly more stable than O-glycosidic bonds, they are not completely inert and can be cleaved under harsh conditions. thieme-connect.de

Oxidation: The methoxy group and the ethoxybenzyl moiety could be susceptible to oxidative degradation.

In silico tools can predict the likelihood of these degradation reactions by calculating bond dissociation energies and modeling the reactivity of different functional groups within the molecule. 3ds.comresearchgate.net This predictive capability is valuable for identifying potential stability issues early in the development process and for designing stable formulations.

Exploring the Potential for this compound in Prodrug Design Concepts (Hypothetical Exploration)

A prodrug is an inactive or less active molecule that is metabolically converted into an active drug within the body. researchgate.net This strategy is often employed to improve a drug's pharmacokinetic properties, such as solubility, stability, or targeted delivery. centralasianstudies.org Recently, a dapagliflozin formate (B1220265) ester prodrug was developed to improve stability and the manufacturing process. nih.gov

Hypothetically, this compound could be explored as a prodrug. In this concept, the tetraacetate form would be the administered compound. The active drug would be the corresponding deacetylated aglycone, "5-Methoxy Dapagliflozin."

Table 2: Hypothetical Prodrug Concept for this compound

| Prodrug Feature | Hypothetical Rationale and Mechanism |

|---|---|

| Prodrug Moiety | The four acetyl groups on the glucose ring. |

| Activation Mechanism | Enzymatic hydrolysis of the ester linkages by ubiquitous esterase enzymes in the plasma and tissues to release the free hydroxyl groups. |

| Active Drug | "5-Methoxy Dapagliflozin" (the deacetylated form). |

| Potential Advantages |

|

The central idea is that the acetyl groups would render the molecule biologically inactive until they are cleaved by esterases in the body. researchgate.net This bioconversion would release the active form, "5-Methoxy Dapagliflozin," which would then be able to interact with its biological target. The rate of this conversion could be tailored by modifying the nature of the ester groups, potentially allowing for a controlled-release profile. This prodrug approach could offer a strategy to optimize the pharmacokinetic profile of the hypothetical parent drug. centralasianstudies.org

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes for Acetylated C-Aryl Glucosides

The synthesis of C-aryl glucosides, including acetylated derivatives, has traditionally relied on multi-step processes that can be resource-intensive and generate significant waste. The contemporary focus of organic chemistry is a paradigm shift towards greener and more sustainable synthetic methodologies. This evolution is driven by both environmental concerns and the economic advantages of streamlined, efficient processes. Key areas of innovation include the development of one-pot syntheses, the use of environmentally benign catalysts, and the exploration of unconventional reaction conditions.

One promising approach involves the use of mechanochemical synthesis, a solvent-free method that utilizes mechanical force to initiate chemical reactions. This technique has been successfully applied to the synthesis of aryl glycosides from glycosyl halides, offering excellent yields and eliminating the need for phase-transfer catalysts. researchgate.net Such solvent-free approaches significantly reduce the environmental footprint of the synthetic process.

Catalysis is at the heart of many sustainable synthetic strategies. The use of environmentally benign iron salts as cross-coupling catalysts represents a significant improvement over more toxic and expensive heavy metal catalysts. researchgate.net Palladium-catalyzed C-H glycosylation, inspired by enzymatic strategies in nature, offers a highly efficient route to C-aryl glycosides. thieme-connect.com This method can be applied to a wide range of substrates and allows for the late-stage modification of complex molecules. thieme-connect.com The development of air-stable catalysts, such as certain palladium(II)-acetate complexes, further enhances the practicality of these methods by eliminating the need for inert reaction atmospheres. glycoforum.gr.jp

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are also gaining prominence. These approaches minimize waste by reducing the need for purification of intermediates and decreasing solvent usage. For instance, a one-pot synthesis of N-acetylglycine from N-acetyl glucosamine (B1671600) has been demonstrated using a combination of heterogeneous catalysts in water, avoiding the use of environmentally unfriendly reagents. researchgate.net

The table below provides a comparative overview of emerging sustainable synthetic routes for C-aryl glucosides.

| Synthetic Strategy | Key Features | Catalyst Examples | Advantages |

| Mechanochemical Synthesis | Solvent-free, uses mechanical force | - | Reduced waste, high yields |

| Protecting-Group-Free Synthesis | Avoids protection/deprotection steps | Pr(OTf)₃ | Fewer steps, increased efficiency, use of water as solvent |

| Benign Metal Catalysis | Utilizes environmentally friendly metals | Iron salts | Reduced toxicity and cost |

| Palladium-Catalyzed C-H Glycosylation | Mimics enzymatic reactions, high efficiency | Pd(OAc)₂ | High stereoselectivity, broad substrate scope |

| One-Pot Synthesis | Multiple steps in a single vessel | Heterogeneous MgO and Ag₂O | Minimized waste, reduced solvent usage |

Advanced Analytical Techniques for Ultra-Trace Impurity Profiling in Complex Pharmaceutical Matrices

Ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to drug safety and efficacy. The identification and quantification of impurities, even at ultra-trace levels, is a critical aspect of pharmaceutical quality control. The complex matrices of pharmaceutical formulations present a significant analytical challenge, necessitating the development and application of highly sensitive and selective analytical techniques.

Hyphenated chromatographic techniques are the cornerstone of modern impurity profiling. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful separation techniques that, when coupled with mass spectrometry (MS), provide unparalleled capabilities for the identification and quantification of impurities. researchgate.net Liquid chromatography-mass spectrometry (LC-MS) is particularly well-suited for the analysis of non-volatile and thermally labile compounds like C-aryl glucosides. mdpi.com The use of high-resolution mass spectrometry (HRMS) in conjunction with LC provides accurate mass measurements, enabling the determination of elemental compositions for unknown impurities. researchgate.net

Tandem mass spectrometry (MS/MS) further enhances the structural elucidation of impurities by providing fragmentation patterns that can be used to piece together the chemical structure of an unknown compound. researchgate.net This is particularly valuable for distinguishing between isomers, which may have identical masses but different biological activities. The development of advanced ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), has expanded the applicability of LC-MS to a wider range of pharmaceutical compounds. nih.gov

Beyond LC-MS and GC-MS, other hyphenated techniques are also finding application in impurity profiling. Liquid chromatography-nuclear magnetic resonance spectroscopy (LC-NMR) allows for the direct structural elucidation of impurities as they are separated by HPLC, providing unambiguous structural information without the need for isolation. thieme-connect.com Capillary electrophoresis-mass spectrometry (CE-MS) is another powerful technique for the analysis of charged or highly polar impurities that may be difficult to separate by conventional chromatography. nus.edu.sg

For the detection of elemental impurities, which can originate from catalysts or manufacturing equipment, inductively coupled plasma mass spectrometry (ICP-MS) is the technique of choice, offering exceptional sensitivity for the detection of trace metals. sigmaaldrich.com

The table below summarizes some of the advanced analytical techniques used for ultra-trace impurity profiling in pharmaceuticals.

| Analytical Technique | Principle | Key Applications in Impurity Profiling | Advantages |

| LC-HRMS | Separation by liquid chromatography followed by high-resolution mass analysis | Identification and quantification of non-volatile and thermally labile impurities; determination of elemental composition | High sensitivity and selectivity, accurate mass measurement |

| GC-HRMS | Separation by gas chromatography followed by high-resolution mass analysis | Analysis of volatile and semi-volatile impurities | Excellent separation efficiency for volatile compounds |

| LC-MS/MS | Separation by LC followed by fragmentation of selected ions in the mass spectrometer | Structural elucidation of unknown impurities, differentiation of isomers | Provides detailed structural information |

| LC-NMR | Separation by LC with direct NMR analysis of the eluent | Unambiguous structural elucidation of impurities without isolation | Provides definitive structural information |

| CE-MS | Separation by capillary electrophoresis coupled with mass spectrometry | Analysis of charged and highly polar impurities | High separation efficiency for charged molecules |

| ICP-MS | Ionization of the sample in a plasma followed by mass analysis | Detection and quantification of elemental impurities | Ultra-trace detection of metals |

Mechanistic Studies on Impurity Formation in C-Aryl Glucoside Synthesis

A thorough understanding of the mechanisms by which impurities are formed during the synthesis of C-aryl glucosides is crucial for developing strategies to control their levels in the final drug product. Impurities can arise from a variety of sources, including starting materials, intermediates, side reactions, and degradation of the API. sigmaaldrich.com

In the context of Dapagliflozin (B1669812) and its derivatives, process-related impurities are a significant concern. These can include unreacted starting materials or intermediates that carry through the synthetic process. sigmaaldrich.com Byproducts from key chemical transformations are another major source of impurities. For example, the Friedel-Crafts acylation, a common reaction for forming C-C bonds in the synthesis of C-aryl glucosides, can be prone to side reactions. glycoforum.gr.jp Limitations of this reaction include the potential for polysubstitution and rearrangement of the acylium ion intermediate, leading to the formation of undesired products. glycoforum.gr.jp The use of strong Lewis acids as catalysts can also lead to degradation of the starting materials or products. glycoforum.gr.jp

The choice of protecting groups for the hydroxyl functions of the glucose moiety can also have a significant impact on impurity formation. While protecting groups are necessary to direct the regioselectivity and stereoselectivity of glycosylation reactions, they can also participate in side reactions or be difficult to remove completely, leading to the formation of related impurities. nih.gov The stability of the C-aryl glucoside bond itself is generally high, offering resistance to enzymatic hydrolysis. researchgate.net However, degradation can still occur under certain conditions, such as exposure to strong acids, bases, light, or oxidizing agents, leading to the formation of degradation products. sigmaaldrich.comresearchgate.net

Mechanistic studies often employ a combination of experimental and computational approaches. Experimental studies may involve the isolation and characterization of impurities to deduce their structures and propose formation pathways. nih.gov Kinetic studies can provide insights into the rates of formation of different impurities under various reaction conditions. Computational studies, such as Density Functional Theory (DFT) calculations, can be used to model reaction pathways and predict the relative stabilities of intermediates and transition states, providing a deeper understanding of the underlying mechanisms of impurity formation. researchgate.net

A detailed understanding of these formation mechanisms allows for the optimization of reaction conditions to minimize the generation of impurities. This can involve strategies such as modifying the catalyst, solvent, temperature, or reaction time, as well as developing more robust protecting group strategies.

The table below outlines common types of impurities in C-aryl glucoside synthesis and their potential origins.

| Impurity Type | Potential Origin | Key Factors Influencing Formation |

| Process-Related Impurities | Unreacted starting materials and intermediates | Incomplete reactions, inefficient purification |

| Byproducts | Side reactions during key synthetic steps (e.g., Friedel-Crafts acylation) | Reaction conditions (catalyst, temperature), substrate reactivity |

| Isomeric Impurities | Lack of stereocontrol during glycosylation | Choice of protecting groups, catalyst, reaction conditions |

| Degradation Products | Decomposition of the API during synthesis, purification, or storage | Exposure to heat, light, pH extremes, oxidizing agents |

| Residual Solvents | Incomplete removal of solvents used in the manufacturing process | Drying conditions, solvent boiling point |

Bio-Inspired Synthesis and Derivatization of Glucoside-Based Compounds

Nature provides a vast and intricate blueprint for the synthesis of complex molecules. Bio-inspired synthesis seeks to mimic the efficiency and selectivity of biological processes to create novel compounds with valuable properties. In the realm of glucoside chemistry, this approach is opening up exciting new avenues for the synthesis and derivatization of C-aryl glucosides and other sugar-based molecules.

Enzymatic synthesis represents a powerful tool for the construction of glycosidic bonds with high regio- and stereoselectivity. beilstein-journals.org Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor to an acceptor molecule. sigmaaldrich.com The use of GTs in the synthesis of C-glycosides is a growing area of research, with the potential to provide highly efficient and environmentally friendly routes to these complex molecules. researchgate.net Researchers are also exploring the engineering of GTs to alter their substrate specificity, allowing for the synthesis of novel, non-natural glucoside derivatives. beilstein-journals.org

The development of "glycosynthases," engineered glycosidases that can synthesize but not hydrolyze glycosidic bonds, is another exciting advancement. nih.gov These biocatalysts offer a powerful tool for the controlled synthesis of oligosaccharides and glycoconjugates. The use of whole-cell biotransformation systems, where the necessary enzymes and cofactors are present within a microbial host, provides a practical and scalable approach for the production of glucosides. nih.gov

Bio-inspired derivatization of existing glucoside-based compounds is also an active area of research. Enzymes can be used to selectively modify specific positions on the glucose ring or the aglycone, allowing for the creation of libraries of new compounds for biological screening. This approach can be used to fine-tune the pharmacological properties of a lead compound, such as its potency, selectivity, or pharmacokinetic profile.

The table below highlights some of the key bio-inspired approaches being explored for the synthesis and derivatization of glucoside-based compounds.

| Bio-Inspired Approach | Description | Key Enzymes/Systems | Potential Applications |

| Enzymatic Synthesis | Use of enzymes to catalyze specific reactions | Glycosyltransferases (GTs), Glycosidases | Highly selective and sustainable synthesis of glycosides |

| Chemoenzymatic Synthesis | Combination of chemical and enzymatic steps | Various enzymes integrated into synthetic routes | Efficient synthesis of complex glycoconjugates |

| Glycosynthase Technology | Engineered enzymes for glycosidic bond formation | Modified glycosidases | Controlled synthesis of oligosaccharides |

| Whole-Cell Biotransformation | Use of microbial cells as biocatalysts | Engineered microorganisms | Scalable and cost-effective production of glucosides |

| Biocatalytic Derivatization | Enzymatic modification of existing compounds | Oxidases, hydrolases, etc. | Creation of compound libraries for drug discovery |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.